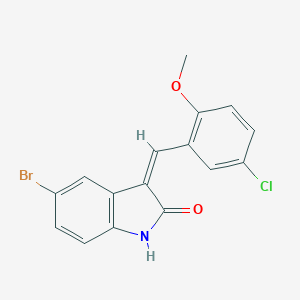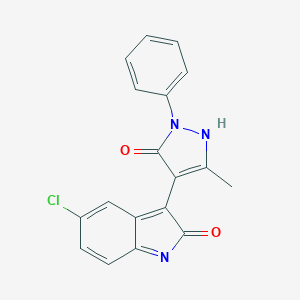
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known as BM-21, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may act by inhibiting the activity of enzymes involved in DNA replication and repair, which leads to the induction of apoptosis in cancer cells. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. However, the exact biochemical and physiological effects of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its ease of synthesis. (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a simple, one-pot, three-component reaction, which makes it a cost-effective option for researchers. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various in vitro studies, making it a potential candidate for further development.
However, there are also limitations to using (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments. One of the main limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the exact mechanism of action of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is still not fully understood, which makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for the research and development of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a potential cancer therapy. Further studies are needed to optimize the dosage and administration of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one and to investigate its safety and efficacy in vivo.
Another potential direction is to investigate the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a potential antibiotic. Further studies are needed to optimize the use of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one against different types of bacteria and fungi and to investigate its potential for the development of new antibiotics.
Overall, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown promising results in various in vitro studies, making it a potential candidate for further development in various fields. However, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Synthesemethoden
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one can be synthesized using a multicomponent reaction between 5-chloro-2-methoxybenzaldehyde, 5-bromoindoline-2,3-dione, and aniline in the presence of a catalyst. The reaction proceeds via a one-pot, three-component condensation reaction, which results in the formation of (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one as a yellow solid.
Wissenschaftliche Forschungsanwendungen
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has shown potential as a promising lead compound for the development of new drugs. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, (3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
(3Z)-5-bromo-3-(5-chloro-2-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C16H11BrClNO2 |
Molekulargewicht |
364.62 g/mol |
IUPAC-Name |
(3Z)-5-bromo-3-[(5-chloro-2-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11BrClNO2/c1-21-15-5-3-11(18)6-9(15)7-13-12-8-10(17)2-4-14(12)19-16(13)20/h2-8H,1H3,(H,19,20)/b13-7- |
InChI-Schlüssel |
XPAWKIXEULNEGZ-QPEQYQDCSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Cl)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O |
SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C3=C(C=CC(=C3)Br)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307700.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![2-Bromo-4-chloro-6-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307703.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)

![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307715.png)
![5-(3,5-Dibromo-2-ethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307716.png)
![3-(Allylsulfanyl)-10-bromo-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307717.png)
![8-[(2-Chlorobenzyl)oxy]-2-[2-(5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B307718.png)
![7-Acetyl-3-(allylthio)-6-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307719.png)
![6-(2-Ethoxy-1-naphthyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307720.png)